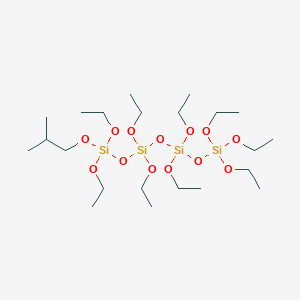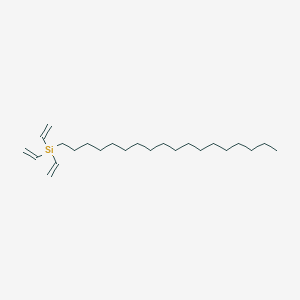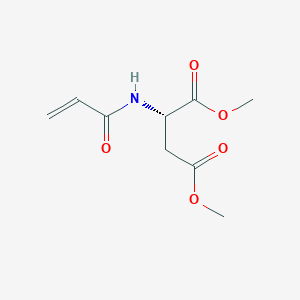![molecular formula C16H12O3 B12579997 2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl- CAS No. 502624-26-2](/img/structure/B12579997.png)
2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl-: is a heterocyclic compound that belongs to the pyranone family This compound is characterized by a pyranone ring substituted with an acetylphenyl ethynyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl- typically involves the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a Knoevenagel condensation reaction, where an aldehyde reacts with a β-keto ester in the presence of a base.
Introduction of the Acetylphenyl Ethynyl Group: The acetylphenyl ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where nucleophiles replace specific substituents on the pyranone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in photochemical studies due to its unique electronic properties.
Biology: The compound’s derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity and modulate biochemical pathways.
Receptor Binding: Interaction with specific receptors can trigger or block signaling pathways, leading to various physiological effects.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran-2-one: The parent compound without the acetylphenyl ethynyl and methyl substituents.
4-Hydroxy-2H-pyran-2-one: A hydroxyl-substituted derivative with different chemical properties.
6-Methyl-2H-pyran-2-one: A methyl-substituted derivative lacking the acetylphenyl ethynyl group.
Uniqueness
2H-Pyran-2-one, 4-[(4-acetylphenyl)ethynyl]-6-methyl- is unique due to the presence of both the acetylphenyl ethynyl and methyl groups, which confer distinct electronic and steric properties. These modifications can enhance its reactivity, stability, and potential biological activities compared to its simpler analogs.
Propiedades
Número CAS |
502624-26-2 |
|---|---|
Fórmula molecular |
C16H12O3 |
Peso molecular |
252.26 g/mol |
Nombre IUPAC |
4-[2-(4-acetylphenyl)ethynyl]-6-methylpyran-2-one |
InChI |
InChI=1S/C16H12O3/c1-11-9-14(10-16(18)19-11)4-3-13-5-7-15(8-6-13)12(2)17/h5-10H,1-2H3 |
Clave InChI |
WDRTXSBNMYMWED-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=O)O1)C#CC2=CC=C(C=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Trimethylsilyl)-2,6-dihydropyrido[2,1-a]isoindol-4(3H)-one](/img/structure/B12579920.png)


![4-(6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)phenol](/img/structure/B12579931.png)
![3-(Decyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12579934.png)


![Benzimidazo[6,7,1-def][1,6]naphthyridine](/img/structure/B12579956.png)
![4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]-](/img/structure/B12579966.png)
![2,2'-(Ethane-1,1-diyl)bis[4,6-di(propan-2-yl)phenol]](/img/structure/B12579973.png)
![[(2S)-2-(12-methoxydodecanoyloxy)-3-phosphonooxypropyl] 12-methoxydodecanoate](/img/structure/B12579976.png)
![Methanone, [2-(2-methyl-1,3-dioxolan-2-yl)-5-thiazolyl]phenyl-](/img/structure/B12580005.png)

